molecular formula C9H18O B15305326 (1-Ethylcyclohexyl)methanol

(1-Ethylcyclohexyl)methanol

Cat. No.: B15305326
M. Wt: 142.24 g/mol
InChI Key: SLXAQJGXTIKPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethylcyclohexyl)methanol is an organic compound with the molecular formula C9H18O. It is a primary alcohol characterized by a cyclohexane ring substituted with an ethyl group and a methanol group. This compound is used in various chemical research and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethylcyclohexyl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where ethylmagnesium bromide reacts with cyclohexanone, followed by hydrolysis to yield this compound . The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of ethylcyclohexanone. This method is preferred for large-scale production due to its efficiency and cost-effectiveness. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon .

Chemical Reactions Analysis

Types of Reactions

(1-Ethylcyclohexyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Ethylcyclohexyl)methanol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of (1-Ethylcyclohexyl)methanol involves its interaction with specific molecular targets. As a primary alcohol, it can participate in hydrogen bonding and act as a nucleophile in various chemical reactions. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Ethylcyclohexyl)methanol is unique due to the presence of both an ethyl group and a methanol group on the cyclohexane ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications .

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(1-ethylcyclohexyl)methanol

InChI

InChI=1S/C9H18O/c1-2-9(8-10)6-4-3-5-7-9/h10H,2-8H2,1H3

InChI Key

SLXAQJGXTIKPJR-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.